![molecular formula C10H13N3O3 B14262867 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene CAS No. 137887-32-2](/img/structure/B14262867.png)
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, an azoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene typically involves the reaction of tert-butylamine with nitrobenzene under specific conditions to form the azoxy compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the nitro or azoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-tert-Butyl-ONN-azoxy]-2-nitrobenzene: A geometric isomer with different spatial arrangement of the azoxy group.
tert-Butyl-2-nitrobenzene: Lacks the azoxy group but shares the tert-butyl and nitro functionalities.
Azoxybenzene: Contains the azoxy group but lacks the tert-butyl and nitro groups.
Uniqueness
1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene is unique due to the combination of the tert-butyl, azoxy, and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
137887-32-2 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
tert-butyl-(2-nitrophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)13(16)11-8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 |
InChI Key |
UTFFBMJPIFGAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+](=NC1=CC=CC=C1[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
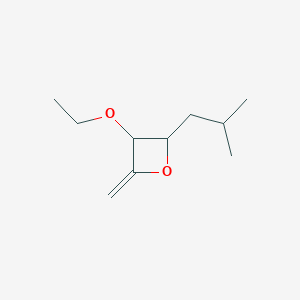
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
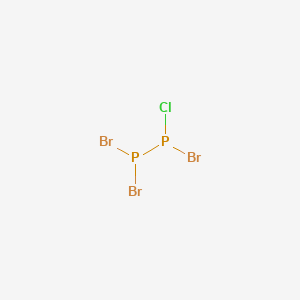
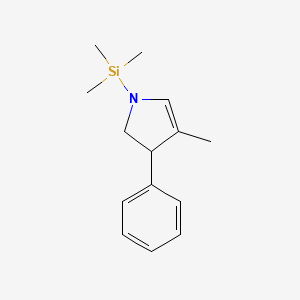
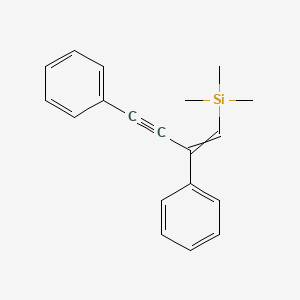

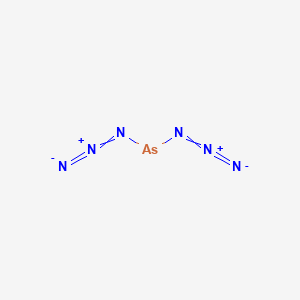
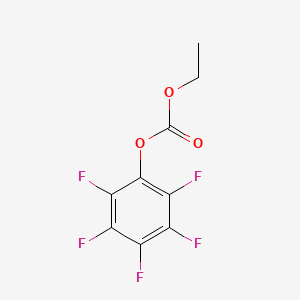
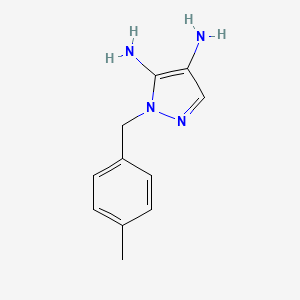
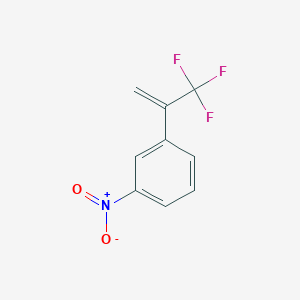


![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
